Cas no 57646-80-7 (3-Formyl-5-methoxy-1H-indole-2-carboxylic acid)

3-Formyl-5-methoxy-1H-indole-2-carboxylic acid is a versatile indole derivative with significant utility in organic synthesis and pharmaceutical research. Its structural features—a formyl group at the 3-position and a methoxy substituent at the 5-position—make it a valuable intermediate for constructing complex heterocyclic compounds. The carboxylic acid functionality enhances its reactivity, enabling further derivatization through coupling or condensation reactions. This compound is particularly useful in the synthesis of bioactive molecules, including potential drug candidates, due to its ability to serve as a scaffold for functionalization. Its high purity and well-defined structure ensure reproducibility in research applications.
3-Formyl-5-methoxy-1H-indole-2-carboxylic acid structure
57646-80-7 structure
商品名:3-Formyl-5-methoxy-1H-indole-2-carboxylic acid
CAS番号:57646-80-7
MF:C11H9NO4
メガワット:219.19346
MDL:MFCD06618356
CID:1068436
PubChem ID:4777846

3-Formyl-5-methoxy-1H-indole-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-Formyl-5-methoxy-1H-indole-2-carboxylic acid
    • SCHEMBL1429238
    • G47193
    • SY211701
    • MFCD06618356
    • 1H-Indole-2-carboxylic acid, 3-formyl-5-methoxy-
    • CS-0246499
    • BBL030552
    • ALBB-007754
    • AKOS004119467
    • 57646-80-7
    • EN300-331824
    • VS-09888
    • 3-Formyl-5-methoxy-1H-indole-2-carboxylic acid, AldrichCPR
    • NZXXOJMGRWQUOZ-UHFFFAOYSA-N
    • Z1508941220
    • STK504765
    • 3-formyl-5-methoxy-1H-indole-2-carboxylicacid
    • DB-366493
    • MDL: MFCD06618356
    • インチ: InChI=1S/C11H9NO4/c1-16-6-2-3-9-7(4-6)8(5-13)10(12-9)11(14)15/h2-5,12H,1H3,(H,14,15)
    • InChIKey: NZXXOJMGRWQUOZ-UHFFFAOYSA-N
    • ほほえんだ: COC1=CC2=C(C=C1)NC(=C2C=O)C(=O)O

計算された属性

  • せいみつぶんしりょう: 219.05315777g/mol
  • どういたいしつりょう: 219.05315777g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 294
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 79.4Ų

3-Formyl-5-methoxy-1H-indole-2-carboxylic acid セキュリティ情報

  • 危険レベル:IRRITANT

3-Formyl-5-methoxy-1H-indole-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-331824-5g
3-formyl-5-methoxy-1H-indole-2-carboxylic acid
57646-80-7 95%
5g
$1448.0 2023-09-04
Chemenu
CM245233-1g
3-Formyl-5-methoxy-1H-indole-2-carboxylic acid
57646-80-7 95%
1g
$395 2023-02-02
Enamine
EN300-331824-5.0g
3-formyl-5-methoxy-1H-indole-2-carboxylic acid
57646-80-7 95.0%
5.0g
$1448.0 2025-03-18
Enamine
EN300-331824-10.0g
3-formyl-5-methoxy-1H-indole-2-carboxylic acid
57646-80-7 95.0%
10.0g
$2146.0 2025-03-18
Enamine
EN300-331824-0.05g
3-formyl-5-methoxy-1H-indole-2-carboxylic acid
57646-80-7 95.0%
0.05g
$94.0 2025-03-18
Enamine
EN300-331824-2.5g
3-formyl-5-methoxy-1H-indole-2-carboxylic acid
57646-80-7 95.0%
2.5g
$978.0 2025-03-18
Enamine
EN300-331824-0.25g
3-formyl-5-methoxy-1H-indole-2-carboxylic acid
57646-80-7 95.0%
0.25g
$200.0 2025-03-18
Matrix Scientific
038877-5g
3-Formyl-5-methoxy-1H-indole-2-carboxylic acid
57646-80-7
5g
$912.00 2023-09-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
038877-500mg
3-Formyl-5-methoxy-1H-indole-2-carboxylic acid
57646-80-7
500mg
3413CNY 2021-05-07
Aaron
AR00ECOI-500mg
3-Formyl-5-methoxy-1H-indole-2-carboxylic acid
57646-80-7 95%
500mg
$540.00 2025-01-24

3-Formyl-5-methoxy-1H-indole-2-carboxylic acid 関連文献

3-Formyl-5-methoxy-1H-indole-2-carboxylic acidに関する追加情報

3-Formyl-5-methoxy-1H-indole-2-carboxylic acid: A Comprehensive Overview

The compound with CAS No 57646-80-7, commonly referred to as 3-formyl-5-methoxy-1H-indole-2-carboxylic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the indole family, a class of heterocyclic aromatic compounds that are widely studied due to their diverse biological activities and structural versatility. The indole core of this molecule serves as a platform for various functional groups, making it a valuable substrate for further chemical modifications and applications.

Recent advancements in synthetic chemistry have enabled the precise synthesis of 3-formyl-5-methoxy-1H-indole-2-carboxylic acid through innovative methodologies. Researchers have employed strategies such as oxidative coupling, Friedel-Crafts acylation, and Suzuki-Miyaura coupling reactions to construct the indole skeleton and introduce the desired substituents. These methods not only enhance the efficiency of synthesis but also allow for the incorporation of additional functional groups, expanding the potential applications of this compound.

The biological activity of 3-formyl-5-methoxy-1H-indole-2-carboxylic acid has been a focal point of recent studies. Investigations into its pharmacological properties have revealed promising results in areas such as anti-inflammatory activity, antioxidant effects, and potential anticancer properties. For instance, studies have demonstrated that this compound exhibits significant radical scavenging activity, which could be harnessed in the development of novel therapeutic agents targeting oxidative stress-related diseases.

In addition to its biological applications, 3-formyl-5-methoxy-1H-indole-2-carboxylic acid has shown potential in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as field-effect transistors and light-emitting diodes. Researchers have explored its ability to form self-assembled monolayers and its compatibility with various semiconductor materials, paving the way for its integration into advanced electronic devices.

From a structural perspective, the indole core of this compound plays a crucial role in determining its reactivity and functionality. The presence of electron-donating groups such as the methoxy (-OCH₃) and formyl (-CHO) substituents enhances the molecule's conjugation and stabilizes its excited states. These features contribute to its photophysical properties, making it an attractive candidate for applications in optoelectronics and sensing technologies.

Recent collaborative efforts between chemists and biologists have shed light on the metabolic pathways involving 3-formyl-5-methoxy-1H-indole-2-carboxylic acid. Studies have identified key enzymes responsible for its biosynthesis and degradation, providing insights into its role within cellular systems. This knowledge is invaluable for designing bio-inspired synthetic routes and optimizing its production on an industrial scale.

The environmental impact of synthesizing 3-formyl-5-methoxy-1H-indole-2-carboxylic acid has also been a topic of interest. Green chemistry approaches, such as catalytic asymmetric synthesis and solvent-free reactions, have been implemented to minimize waste generation and reduce energy consumption during production. These sustainable practices align with global efforts to promote eco-friendly chemical manufacturing processes.

In conclusion, 3-formyl-5-methoxy-1H-indole-2-carboxylic acid stands at the intersection of cutting-edge research in organic synthesis, pharmacology, and materials science. Its versatile structure and diverse applications position it as a key molecule for future innovations across multiple disciplines. As research continues to uncover new facets of this compound's potential, it is poised to make significant contributions to both academic advancements and industrial applications.

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Amadis Chemical Company Limited
(CAS:57646-80-7)3-Formyl-5-methoxy-1H-indole-2-carboxylic acid
A1164762
清らかである:99%
はかる:1g
価格 ($):320.0